REACTION_SMILES
|
[Br:13][c:14]1[cH:15][cH:16][c:17]([N:20]=[C:21]=[O:22])[cH:18][c:19]1[C:23]([F:24])([F:25])[F:26].[Br:1][c:2]1[cH:3][cH:4][c:5]([NH2:6])[cH:7][c:8]1[C:9]([F:10])([F:11])[F:12].[CH3:27][NH:28][C:29](=[O:30])[c:31]1[n:32][cH:33][cH:34][c:35]([O:37][c:38]2[cH:39][c:40]([Cl:45])[c:41]([NH2:42])[cH:43][cH:44]2)[cH:36]1>>[CH3:27][NH:28][C:29](=[O:30])[c:31]1[n:32][cH:33][cH:34][c:35]([O:37][c:38]2[cH:39][c:40]([Cl:45])[c:41]([NH2:42])[cH:43][cH:44]2)[cH:36]1.[NH2:6][C:21]([NH2:20])=[O:22]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C=Nc1ccc(Br)c(C(F)(F)F)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc(Br)c(C(F)(F)F)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CNC(=O)c1cc(Oc2ccc(N)c(Cl)c2)ccn1
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)c1cc(Oc2ccc(N)c(Cl)c2)ccn1
|
Name
|
|
Type
|
product
|
Smiles
|
NC(N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |